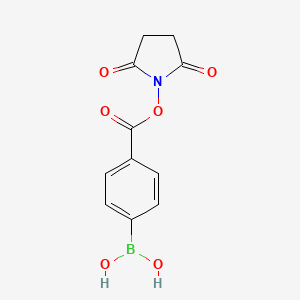

(4-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)boronic acid

Description

(4-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)boronic acid (CAS: 159276-65-0) is a boronic acid derivative featuring a dioxopyrrolidinyloxy carbonyl group attached to a phenyl ring. Its molecular formula is C₁₁H₁₀BNO₆, with a molecular weight of 263.01 g/mol. This compound is primarily used in research settings, particularly in bioconjugation and chemical synthesis, owing to its boronic acid moiety and reactive N-hydroxysuccinimide (NHS) ester-like group (dioxopyrrolidinyloxy), which facilitates amine coupling . It is soluble in organic solvents such as DMSO and ethanol, with a purity >95% .

Properties

IUPAC Name |

[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BNO6/c14-9-5-6-10(15)13(9)19-11(16)7-1-3-8(4-2-7)12(17)18/h1-4,17-18H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFNIEJAKSXKBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (4-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)boronic acid typically involves the reaction of 4-carboxyphenylboronic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC) in a solvent like dimethylformamide (DMF). The reaction mixture is stirred overnight at room temperature to yield the desired product .

Chemical Reactions Analysis

(4-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: The (2,5-dioxopyrrolidin-1-yl)oxycarbonyl group can undergo nucleophilic substitution reactions, where the succinimide group is replaced by other nucleophiles.

Scientific Research Applications

(4-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)boronic acid is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of (4-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)boronic acid involves its ability to form covalent bonds with nucleophiles. The boronic acid group can interact with diols and other nucleophiles, forming stable boronate esters. This property is particularly useful in cross-coupling reactions and in the formation of bioconjugates .

Comparison with Similar Compounds

Key Observations :

- The NHS ester-like group in the target compound enables covalent bonding with amines, distinguishing it from non-reactive analogs like phenyl boronic acid .

- Bulky substituents (e.g., pyrenyl or biphenyl groups) reduce solubility in aqueous media .

Solubility and Stability

Solubility is critical for biological assays and synthetic applications. Comparative

Key Observations :

Antiproliferative Effects:

Enzyme Inhibition:

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl] boronic acid: Inhibits fungal histone deacetylase (MoRPD3) at 1 µM, outperforming trichostatin A .

Antioxidant Prochelators:

Biological Activity

(4-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)boronic acid, with a CAS number of 159276-65-0, is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in cancer research. This compound features a unique structure that combines a boronic acid group with a dioxopyrrolidinyl moiety, which may enhance its interaction with biological targets.

- Molecular Formula: C₁₁H₁₀BNO₆

- Molecular Weight: 263.01 g/mol

- InChIKey: DSFNIEJAKSXKBE-UHFFFAOYSA-N

Boronic acids are known to interact with various biological targets, primarily through the formation of reversible covalent bonds with serine or threonine residues in proteins. This interaction can lead to significant changes in protein function, influencing various biochemical pathways. The specific mode of action for this compound involves:

- Protein Interaction: The compound can form covalent bonds with active sites on enzymes.

- Biochemical Pathways: It participates in esterification and condensation reactions, which can modify cellular processes.

- Environmental Factors: Its efficacy may be influenced by pH, temperature, and the presence of other molecules.

Biological Activity

Recent studies have demonstrated the compound's potential antiproliferative effects against various cancer cell lines. The following table summarizes key findings from relevant research:

| Cell Line | IC₅₀ (µM) | Mechanism of Action | Notes |

|---|---|---|---|

| A2780 (Ovarian Cancer) | 44.6 | Cell cycle arrest at G2/M phase | Induces apoptosis via caspase activation |

| MCF7 (Breast Cancer) | 175.2 | Cell cycle arrest | Less sensitive compared to A2780 |

| MV-4-11 (Leukemia) | 18.0 | Apoptosis induction | Strong antiproliferative activity |

| 5637 (Bladder Cancer) | 27.5 | Mitotic catastrophe | Increased aneuploidy observed |

Case Studies

-

Antiproliferative Studies:

A study evaluated the antiproliferative activity of various phenylboronic acid derivatives, including this compound, using the sulforhodamine B (SRB) assay and MTT assay across multiple cancer cell lines. Results indicated that this compound exhibited significant activity in inhibiting cell proliferation, particularly in ovarian and leukemia cancer models . -

Mechanistic Insights:

Further investigations into the mechanism revealed that treatment with this compound led to cell cycle arrest and apoptosis in sensitive cell lines. Flow cytometry analyses showed increased caspase-3 activity and morphological changes consistent with apoptosis . -

Structure-Activity Relationship:

The structure-activity relationship (SAR) analysis highlighted that modifications to the boronic acid structure could significantly affect biological activity. For instance, the introduction of different substituents at specific positions on the phenyl ring altered the compound's potency against various cancer types .

Q & A

Q. How should researchers interpret unexpected byproducts in reactions involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.